molecular formula C18H21N3OS B2449104 (E)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylprop-2-enamide CAS No. 392252-94-7

(E)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylprop-2-enamide

カタログ番号 B2449104
CAS番号: 392252-94-7
分子量: 327.45
InChIキー: RPJMLRBTZUACAU-MDZDMXLPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylprop-2-enamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases.

作用機序

(E)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylprop-2-enamide acts as an antagonist of the receptor for advanced glycation end products (RAGE). RAGE is a cell surface receptor that is involved in various cellular processes, including inflammation, oxidative stress, and cell migration. By inhibiting RAGE, this compound can reduce the activation of microglia and other immune cells, reduce oxidative stress, and promote neuronal survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In Alzheimer's disease models, this compound has been shown to reduce amyloid-beta deposition, reduce tau phosphorylation, and improve cognitive function. In Parkinson's disease models, this compound has been shown to reduce oxidative stress, reduce inflammation, and protect dopaminergic neurons. In multiple sclerosis models, this compound has been shown to reduce inflammation, promote remyelination, and reduce disease severity.

実験室実験の利点と制限

One of the advantages of (E)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylprop-2-enamide is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. This makes it a valuable tool for studying the role of RAGE in various diseases. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

将来の方向性

There are several potential future directions for the study of (E)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylprop-2-enamide. One direction is to further investigate its potential therapeutic applications in Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to study its effects in other diseases that are associated with inflammation and oxidative stress, such as cardiovascular disease and diabetes. Additionally, there is potential for the development of new RAGE antagonists that may have improved efficacy and safety profiles compared to this compound.

合成法

(E)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylprop-2-enamide can be synthesized using a multistep process. The first step involves the reaction of 2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazole with ethyl chloroacetate to form ethyl 2-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetate. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to form this compound, which is the final product.

科学的研究の応用

(E)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylprop-2-enamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In Alzheimer's disease, this compound has been shown to inhibit the activation of microglia, which are immune cells in the brain that contribute to neuroinflammation. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage. In multiple sclerosis, this compound has been shown to reduce the severity of experimental autoimmune encephalomyelitis, which is a model of the disease.

特性

IUPAC Name

(E)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-18(2,3)21-17(14-11-23-12-15(14)20-21)19-16(22)10-9-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3,(H,19,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJMLRBTZUACAU-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。